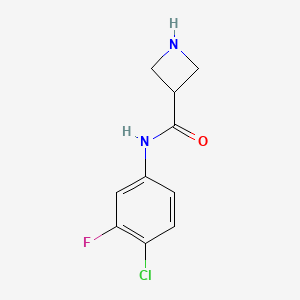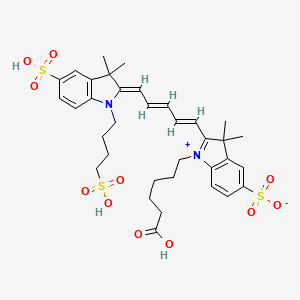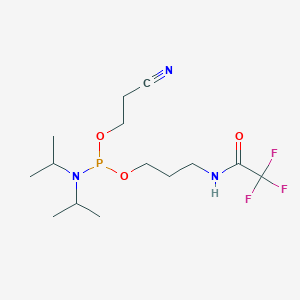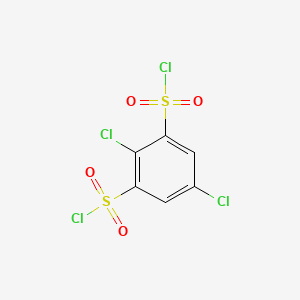
2,5-Dichlorobenzene-1,3-disulfonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichlorobenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C6H2Cl4O4S2 and a molecular weight of 344.02 g/mol . It is characterized by the presence of two chlorine atoms and two sulfonyl chloride groups attached to a benzene ring. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride typically involves the chlorination of benzene derivatives followed by sulfonation. One common method includes the chlorination of 1,3-dichlorobenzene to introduce the chlorine atoms at the 2 and 5 positions. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride groups .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted at elevated temperatures and may involve the use of solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts
Solvents: Organic solvents such as dichloromethane or toluene
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Derivatives: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active molecules and drug candidates .
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a cross-linking agent and in the manufacture of specialty chemicals .
Wirkmechanismus
The mechanism of action of 2,5-Dichlorobenzene-1,3-disulfonyl dichloride involves its ability to react with nucleophiles. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dichlorobenzene-1,3-disulfonic acid
- 2,5-Dihydroxy-benzene-1,3-disulfonyl chloride
- 4,5-Dichlorobenzene-1,3-disulfonyl fluoride
- 4,6-Dichlorobenzene-1,3-disulfonyl chloride
Uniqueness: 2,5-Dichlorobenzene-1,3-disulfonyl dichloride is unique due to its specific substitution pattern on the benzene ring and the presence of two sulfonyl chloride groups. This unique structure imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C6H2Cl4O4S2 |
|---|---|
Molekulargewicht |
344.0 g/mol |
IUPAC-Name |
2,5-dichlorobenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C6H2Cl4O4S2/c7-3-1-4(15(9,11)12)6(8)5(2-3)16(10,13)14/h1-2H |
InChI-Schlüssel |
XJRGBGMUGRPIHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B15091496.png)
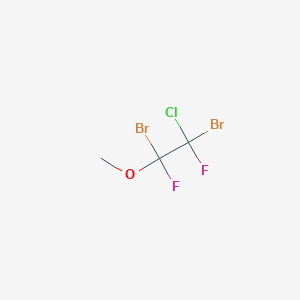

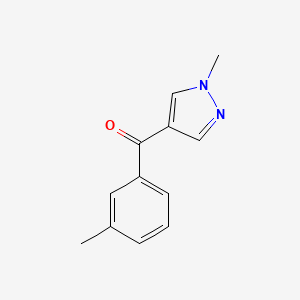
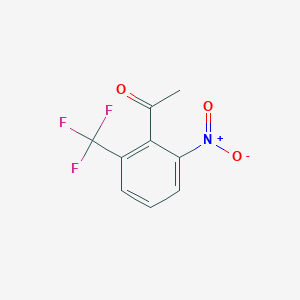
![ethyl (2E)-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]propanoate](/img/structure/B15091528.png)
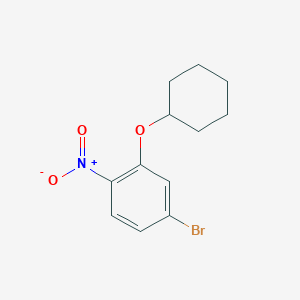
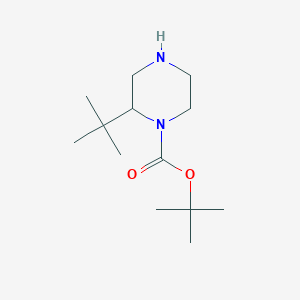
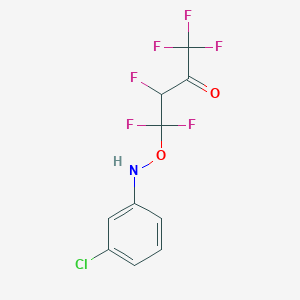
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)
